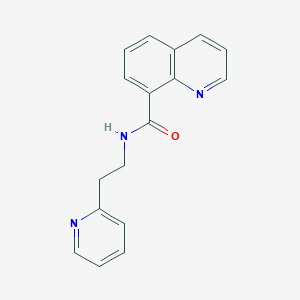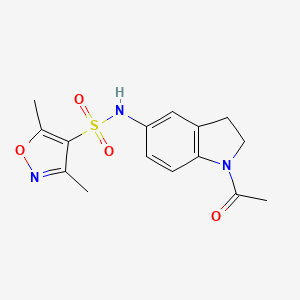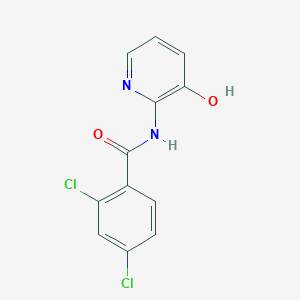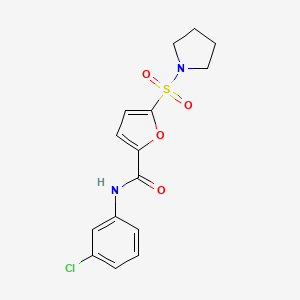![molecular formula C17H21N5O3 B6621276 [2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl] 1,5-dimethylpyrazole-4-carboxylate](/img/structure/B6621276.png)
[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl] 1,5-dimethylpyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl] 1,5-dimethylpyrazole-4-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring with a piperazine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl] 1,5-dimethylpyrazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may serve as a probe to study various biochemical processes. Its interaction with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine: In medicinal chemistry, [2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl] 1,5-dimethylpyrazole-4-carboxylate has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl] 1,5-dimethylpyrazole-4-carboxylate: can be compared to other compounds with similar structures, such as those containing pyrazole or piperazine rings.
Unique Features: The combination of the pyrazole and piperazine moieties in this compound provides unique chemical and biological properties that distinguish it from other similar compounds.
相似化合物的比较
Pyrazole Derivatives: Compounds containing the pyrazole ring.
Piperazine Derivatives: Compounds containing the piperazine ring.
This detailed article provides a comprehensive overview of [2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl] 1,5-dimethylpyrazole-4-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl] 1,5-dimethylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-13-14(11-19-20(13)2)17(24)25-12-16(23)22-9-7-21(8-10-22)15-5-3-4-6-18-15/h3-6,11H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLKFGYXQWIBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-nitrophenyl)sulfonylphenyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide](/img/structure/B6621199.png)
![1-(4-bromobenzoyl)-N-[4-(diethylamino)phenyl]piperidine-4-carboxamide](/img/structure/B6621231.png)
![Methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B6621236.png)
![N-[2-(4-imidazo[2,1-b][1,3]thiazol-6-ylanilino)-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B6621240.png)
![N-[4-(diethylamino)phenyl]-2-ethylsulfonylbenzamide](/img/structure/B6621245.png)


![N-[6-(dimethylamino)pyridin-3-yl]-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanamide](/img/structure/B6621271.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methylacetamide](/img/structure/B6621275.png)
![2-bromo-N-[4-(cyanomethoxy)phenyl]benzamide](/img/structure/B6621278.png)
![N-[2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B6621283.png)
![Methyl 5-[(6-imidazol-1-ylpyridin-3-yl)carbamoyl]thiophene-2-carboxylate](/img/structure/B6621289.png)

